molecular formula C16H16ClN3O2 B252262 N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide

Cat. No. B252262
M. Wt: 317.77 g/mol
InChI Key: FMEYPOGKBDZTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide, commonly known as CEP-26401, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CEP-26401 belongs to the class of pyridinecarboxamide derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of CEP-26401 is not fully understood. However, studies have suggested that CEP-26401 exerts its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation and pain. CEP-26401 has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, CEP-26401 has been found to modulate the activity of TRPV1, a receptor involved in pain signaling.
Biochemical and Physiological Effects:
CEP-26401 has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. Studies have shown that CEP-26401 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and propagation of the inflammatory response. Additionally, CEP-26401 has been found to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.

Advantages and Limitations for Lab Experiments

CEP-26401 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, CEP-26401 has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one of the limitations of CEP-26401 is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

CEP-26401 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on CEP-26401 include:
1. Investigating the efficacy of CEP-26401 in clinical trials for the treatment of inflammatory and neuropathic pain.
2. Exploring the potential of CEP-26401 as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.
3. Studying the pharmacokinetics and pharmacodynamics of CEP-26401 to better understand its mechanism of action and optimize its therapeutic potential.
4. Investigating the potential of CEP-26401 as a drug candidate for the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
CEP-26401 is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and neuroprotective effects and has been found to modulate various signaling pathways involved in inflammation and pain. Further research is needed to explore its potential therapeutic applications and optimize its pharmacological properties.

Synthesis Methods

The synthesis of CEP-26401 involves the reaction of 2-chlorobenzoyl chloride with 2-aminoethyl methyl ketone followed by the reaction of the resulting intermediate with 6-methyl-3-pyridinecarboxylic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

CEP-26401 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects. Studies have shown that CEP-26401 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, CEP-26401 has been found to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.

properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

N-[2-[(2-chlorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O2/c1-11-6-7-12(10-20-11)15(21)18-8-9-19-16(22)13-4-2-3-5-14(13)17/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)

InChI Key

FMEYPOGKBDZTLX-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.